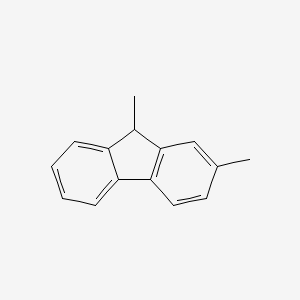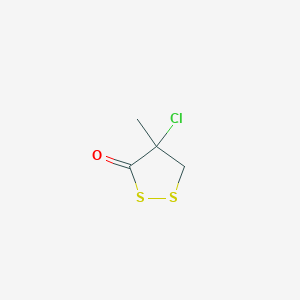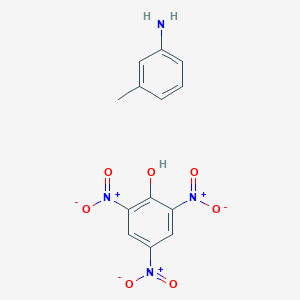![molecular formula C14H20N2O5 B14710988 Diethyl [(4-methoxyphenyl)methylene]biscarbamate CAS No. 21191-28-6](/img/structure/B14710988.png)
Diethyl [(4-methoxyphenyl)methylene]biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-methoxyphenyl)methylene]biscarbamate is an organic compound with the molecular formula C18H22N2O6 It is a derivative of carbamic acid and features a methoxyphenyl group attached to a biscarbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-methoxyphenyl)methylene]biscarbamate typically involves the reaction of diethyl carbonate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+4-methoxybenzaldehyde→Diethyl [(4-methoxyphenyl)methylene]biscarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-methoxyphenyl)methylene]biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Diethyl [(4-methoxyphenyl)methylene]biscarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl [(4-methoxyphenyl)methylene]biscarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(4-isobutoxy-3-methoxyphenyl)methylene]biscarbamate
- Diethyl [(4-butoxyphenyl)methylene]biscarbamate
- Diethyl [(4-hexyloxy-3-methoxyphenyl)methylene]biscarbamate
Uniqueness
Diethyl [(4-methoxyphenyl)methylene]biscarbamate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.
Propriétés
Numéro CAS |
21191-28-6 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
ethyl N-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-4-20-13(17)15-12(16-14(18)21-5-2)10-6-8-11(19-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
AFZUTQSZZHROAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)











